2-Chloropyrimido[1,2-a]benzimidazole
Description
Properties
IUPAC Name |
2-chloropyrimido[1,2-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-5-6-14-8-4-2-1-3-7(8)12-10(14)13-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEJWEYLAVZASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC(=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of Pyrimido 1,2 a Benzimidazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of pyrimido[1,2-a]benzimidazole (B3050247) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.
In the ¹H NMR spectrum of pyrimido[1,2-a]benzimidazole systems, protons in the aromatic benzene (B151609) ring typically appear as multiplets in the range of δ 7.0–8.5 ppm. bohrium.comresearchgate.net The protons on the pyrimidine (B1678525) ring are also found in this aromatic region but can be distinguished based on their chemical shifts and coupling constants. The position of substituents significantly influences the chemical shifts; for instance, the electron-withdrawing effect of the chlorine atom at the C2 position in 2-Chloropyrimido[1,2-a]benzimidazole would cause a downfield shift for nearby protons.
In ¹³C NMR spectroscopy, the carbon atoms of the fused heterocyclic system resonate in the aromatic region (δ 110–155 ppm). The quaternary carbons at the ring junctions (e.g., C4a, C5a, and C9a) and the carbon atom bearing the chlorine (C2) can be identified through techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or by their characteristic chemical shifts. researchgate.net The NCHN carbon of the benzimidazole (B57391) core is typically observed at a lower field. researchgate.net The specific chemical shifts are sensitive to the solvent and the presence of substituents on the ring system. nih.gov
| Nucleus | Typical Chemical Shift Range (δ, ppm) | Notes |
| ¹H | 7.0 - 9.0 | Aromatic protons of the benzimidazole and pyrimidine rings. The exact positions are influenced by substituents and their electronic effects. |
| ¹³C | 110 - 155 | Aromatic and heterocyclic carbons. The C2 carbon atom bonded to chlorine is expected to be in the lower end of this range due to the halogen's electronegativity. |
| ¹³C | ~140 - 155 | Bridgehead carbons (e.g., C4a, C9a) and carbons attached to nitrogen atoms. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which helps confirm the molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
For this compound (C₁₀H₆ClN₃), the mass spectrum would show a molecular ion peak (M⁺). A characteristic feature would be the isotopic pattern of chlorine, with two peaks for the molecular ion: one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2) in an approximate intensity ratio of 3:1.
The fragmentation of pyrimido[1,2-a]benzimidazole derivatives under electron impact (EI) often involves the cleavage of the pyrimidine ring and the loss of small neutral molecules. researchgate.net Plausible fragmentation pathways for the 2-chloro derivative could include the loss of a chlorine radical (∙Cl), followed by the elimination of hydrogen cyanide (HCN) from the imidazole (B134444) ring or retro-Diels-Alder fragmentation of the pyrimidine ring.
| Ion | m/z (for ³⁵Cl) | Identity/Origin |
| [C₁₀H₆ClN₃]⁺ | 203 | Molecular Ion (M⁺) |
| [C₁₀H₆³⁷ClN₃]⁺ | 205 | Molecular Ion (M+2 peak) |
| [C₁₀H₆N₃]⁺ | 168 | Loss of ∙Cl from M⁺ |
| [C₉H₅N₂]⁺ | 141 | Loss of HCN from [C₁₀H₆N₃]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.
IR spectroscopy is used to identify characteristic vibrational modes. The IR spectrum of this compound is expected to show several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The stretching vibrations for the C=N and C=C bonds of the fused heterocyclic rings are expected in the 1500–1650 cm⁻¹ region. rsc.org The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system of the pyrimido[1,2-a]benzimidazole core. These aromatic heterocyclic compounds typically exhibit strong absorption bands in the UV region, corresponding to π→π* transitions. nih.govresearchgate.net The exact position of the absorption maxima (λ_max) and the molar absorptivity are dependent on the solvent and the substitution pattern on the aromatic rings. nih.gov
| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |
| IR | > 3000 | Aromatic C-H stretching |
| IR | 1500 - 1650 | C=N and C=C stretching of the fused rings |
| IR | 600 - 800 | C-Cl stretching |
| UV-Vis | ~250 - 350 nm | π→π* electronic transitions of the conjugated system |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for compounds in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice. researchgate.net
For pyrimido[1,2-a]benzimidazole derivatives, X-ray analysis confirms the fused-ring structure and reveals the planarity of the benzimidazole core. mdpi.com The analysis also details the orientation of substituents, such as the chlorine atom at the C2 position. Furthermore, it provides insights into intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the crystal packing. researchgate.net This information is fundamental for understanding the solid-state properties of the material.
| Parameter | Information Obtained |
| Unit Cell Dimensions | Size and shape of the repeating crystal unit. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-Cl). |
| Bond Angles | Angles between adjacent bonds. |
| Torsion Angles | Dihedral angles defining molecular conformation. |
| Intermolecular Interactions | Details of π-π stacking, hydrogen bonds, and other non-covalent forces that stabilize the crystal structure. |
Thermal Analysis Techniques (TGA, DTA, DSC)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and phase behavior of pyrimido[1,2-a]benzimidazole compounds.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For a stable organic compound like this compound, the TGA curve would show a stable plateau until the onset of thermal decomposition, at which point a significant mass loss is observed. This determines the decomposition temperature and provides information about the compound's thermal stability. rsc.org
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect thermal events such as melting, crystallization, and other phase transitions. DSC measures the heat flow to or from a sample as a function of temperature. A sharp endothermic peak on a DSC thermogram would indicate the melting point of the crystalline compound. These techniques are crucial for characterizing the material's physical properties and purity.
| Technique | Measurement | Information Provided |
| TGA | Mass vs. Temperature | Thermal stability, decomposition temperature. |
| DTA | Temperature Difference vs. Temperature | Detection of thermal events (e.g., melting, decomposition). |
| DSC | Heat Flow vs. Temperature | Melting point, enthalpy of fusion, phase transitions. |
Computational and Theoretical Investigations of Pyrimido 1,2 a Benzimidazole Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Research on various pyrimido[1,2-a]benzimidazole (B3050247) derivatives using the B3LYP/6-311G(d,p) level of theory has revealed key electronic parameters. nih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
The introduction of a chlorine atom at the 2-position of the pyrimido[1,2-a]benzimidazole core is expected to modulate these electronic properties significantly. Due to its electronegativity, the chlorine atom acts as an electron-withdrawing group, which would likely lower the energies of both the HOMO and LUMO orbitals. This modification can influence the molecule's reactivity in chemical reactions and its binding affinity for biological targets.
Further computational analyses, such as Molecular Electrostatic Potential (MEP) mapping, help visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic attack. researchgate.net For the 2-Chloropyrimido[1,2-a]benzimidazole system, MEP analysis would likely show an electron-rich region (negative potential) around the nitrogen atoms and an electron-deficient region (positive potential) around the hydrogen atoms, guiding the understanding of its intermolecular interactions. researchgate.net
Table 1: Calculated Electronic Properties of a Pyrimido[1,2-a]benzimidazole Derivative
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicator of chemical reactivity and stability nih.gov |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and binding interactions nih.gov |
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The strength of the interaction is often estimated by a scoring function, which calculates a binding energy. For the broader class of benzimidazoles, docking studies have explored a wide array of potential targets, including those involved in cancer, viral infections, and bacterial diseases. biointerfaceresearch.comiium.edu.myresearchgate.netnih.gov
A detailed study on 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) derivatives, which are structurally related to the 2-chloro variant, identified the Corticotropin-Releasing Factor-1 (CRF-1) receptor as a potential target. nih.gov Docking analysis revealed that these compounds fit into the binding pocket of the CRF-1 receptor, forming key interactions with specific amino acid residues. The most potent compounds showed hydrogen bonds with residues Glu196 and Lys334, as well as Π-Π stacking interactions with Trp9. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-target complex over time. These simulations model the atomic movements of the system, providing insights into the dynamic behavior of the complex. For the tetrahydropyrimido[1,2-a]benzimidazole derivatives, MD simulations confirmed that the complex with the CRF-1 receptor remained stable, indicating a favorable and lasting interaction. nih.gov Such stability is a crucial characteristic for a potential drug candidate. Similar studies on other benzimidazole (B57391) derivatives have also used MD simulations to confirm the stability of ligand-protein complexes. tandfonline.com
Table 2: Representative Ligand-Target Interactions for a Pyrimido[1,2-a]benzimidazole Analog
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| CRF-1 Receptor | Glu196 | Hydrogen Bond | nih.gov |
| CRF-1 Receptor | Lys334 | Hydrogen Bond | nih.gov |
| CRF-1 Receptor | Trp9 | Π-Π Stacking | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational strategies that aim to establish a correlation between the chemical structure of a series of compounds and their biological activity.
QSAR: QSAR models are mathematical equations that relate variations in the physicochemical properties (descriptors) of molecules to their activities. A study on 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives developed both 2D and 3D QSAR models to understand their CRF-1 receptor antagonist activity. nih.gov The best 2D QSAR model, developed using the Multiple Linear Regression (MLR) method, showed good statistical significance with a squared correlation coefficient (r²) of 0.8039 and a cross-validated squared correlation coefficient (q²) of 0.6311. nih.gov These models help in predicting the activity of new, unsynthesized compounds and in identifying the key molecular features that govern their potency.
Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Pharmacophore analysis has been performed on pyrimido[1,2-a]benzimidazole derivatives to identify the key structural motifs responsible for their biological activities, such as the lowering of intraocular pressure. researchgate.net By understanding the crucial pharmacophoric features, medicinal chemists can design new molecules with enhanced activity and selectivity.
Table 3: Statistical Results of a 2D QSAR Model for Pyrimido[1,2-a]benzimidazole Analogs
| Statistical Parameter | Value | Significance |
|---|---|---|
| r² (Squared Correlation Coefficient) | 0.8039 | Indicates the goodness of fit of the model. |
| q² (Cross-validated r²) | 0.6311 | Measures the predictive ability of the model. |
Data derived from a study on CRF-1 receptor antagonists. nih.gov
Advanced Predictive Chemical Informatics (e.g., ADMET Modeling)
Before a compound can be considered a viable drug candidate, it must exhibit acceptable ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. Predictive chemical informatics uses computational models to estimate these properties in silico, allowing for the early identification of compounds with poor pharmacokinetic or safety profiles.
For various benzimidazole and pyrimido[1,2-a]benzimidazole derivatives, ADMET predictions are a crucial part of the design and evaluation process. nih.govnih.gov These models calculate a range of physicochemical and pharmacokinetic parameters.
Key predicted properties include:
Absorption: Parameters like aqueous solubility, human intestinal absorption (HIA), and cell permeability are predicted.
Distribution: Predictions are made for plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). nih.gov
Metabolism: The models can predict whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family. nih.gov
Toxicity: Potential for mutagenicity (Ames test) and other toxic effects is assessed. mdpi.com
Many of these predictions are guided by established principles like Lipinski's Rule of Five, which helps to evaluate the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.commdpi.com Studies on related benzimidazole structures have shown that they generally exhibit good predicted ADMET profiles, with high intestinal absorption and compliance with Lipinski's rules, making them promising scaffolds for drug development. nih.govmdpi.com
Table 4: Common ADMET Parameters Predicted for Benzimidazole-based Scaffolds
| ADMET Category | Predicted Parameter | Importance |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. mdpi.com |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Crucial for CNS-targeting drugs; undesirable for others. nih.gov |
| Metabolism | CYP450 Inhibition (e.g., CYP1A2) | Predicts potential for drug-drug interactions. nih.gov |
| Excretion | Aqueous Solubility (LogS) | Affects absorption and formulation. nih.gov |
| Toxicity | Ames Test Mutagenicity | Screens for potential to cause genetic mutations. mdpi.com |
| Drug-Likeness | Lipinski's Rule of Five | Evaluates if a compound has properties consistent with orally active drugs. mdpi.com |
Antimicrobial Activity Profiles and Mechanisms
The pyrimido[1,2-a]benzimidazole scaffold has been a subject of interest in the search for new antimicrobial agents, driven by the increasing resistance of pathogens to existing drugs. benthamdirect.comresearchgate.net Derivatives of this heterocyclic system have demonstrated notable activity against a spectrum of both bacterial and fungal strains. ontosight.ainih.gov
Antibacterial Efficacy Studies
Derivatives of pyrimido[1,2-a]benzimidazole have been synthesized and evaluated for their antibacterial properties, showing a range of efficacy. nih.govresearchgate.net Studies have reported that certain compounds from this class exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Research involving the screening of newly synthesized pyrimido[1,2-a]benzimidazole derivatives demonstrated inhibitory effects against bacterial pathogens. researchgate.net For instance, compounds derived from the reaction of 2-amino benzimidazole and various chalcones were tested against Staphylococcus aureus and Staphylococcus epidermidis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.net Specific derivatives within this series were identified as having good activity against these bacterial strains. researchgate.net Further studies have confirmed the potential of this scaffold, with various substituted derivatives showing promising antibacterial action, highlighting the importance of the substitution pattern on the core structure for biological efficacy. nih.govbenthamdirect.comrsc.org
Antifungal Efficacy Studies
The antifungal potential of pyrimido[1,2-a]benzimidazole derivatives has also been an area of active investigation. nih.govrdd.edu.iq Screenings have shown that compounds from this family can effectively inhibit the growth of pathogenic fungi. researchgate.net In one study, synthesized pyrimido[1,2-a]benzimidazoles were tested against the fungal strain Aspergillus niger, with some derivatives showing good activity. researchgate.net
Other research has focused on the broader benzimidazole class, which is the core of the pyrimido[1,2-a]benzimidazole structure. For example, studies on 2-chloromethyl-1H-benzimidazole derivatives revealed significant antifungal properties against several phytopathogenic fungi, including Colletotrichum gloeosporioides, Botrytis cinerea, and Fusarium solani. nih.govresearchgate.net The structure-activity relationship data from these studies indicated that specific substitutions, such as a chlorine atom on the benzene (B151609) ring or the presence of a sulfonyl group, are critical for enhancing antifungal potency. nih.govresearchgate.net Investigations into other benzimidazole derivatives have also shown significant inhibitory activity against various Candida strains. researchgate.net
Antiviral Activity Assessments
The pyrimido[1,2-a]benzimidazole scaffold is recognized for its potential in the development of antiviral agents. ontosight.ainih.govrdd.edu.iq This potential is partly due to its structural similarity to other nitrogen-containing heterocyclic systems, such as azolo[1,5-a]pyrimidines, which are known to possess relevant biological properties, including antiviral effects. nih.gov The benzimidazole moiety itself is a crucial component in established antiviral drugs like maribavir, underscoring the therapeutic relevance of this chemical scaffold. mdpi.com
Research has highlighted that pyrimidine-fused bicyclic heterocycles are a source of compounds with antiviral activities. rdd.edu.iqresearchgate.net The versatility of the benzimidazole structure allows for strategic modifications that can enhance its ability to interact with viral targets. rroij.com By altering substituents at various positions on the ring system, compounds can be designed to inhibit critical viral processes, such as the function of viral polymerases or proteases, thereby blocking viral replication. rroij.com While extensive clinical data on specific this compound derivatives is not widely documented, the foundational research into the broader class of benzimidazoles and related fused heterocycles provides a strong rationale for their continued exploration as a source of novel antiviral drug candidates. nih.govmdpi.comrroij.com
Anticancer and Antitumor Activity Investigations
The pyrimido[1,2-a]benzimidazole framework is a prominent scaffold in the design of novel anticancer agents. ontosight.ainih.govrdd.edu.iq Its structural resemblance to natural purines allows these compounds to interact with various biological targets involved in cancer progression. mdpi.comresearchgate.net
In Vitro Cytotoxicity and Antiproliferative Effects
A significant body of research has focused on the synthesis and in vitro evaluation of pyrimido[1,2-a]benzimidazole derivatives against a wide array of human cancer cell lines. imtm.czbohrium.com These studies have consistently demonstrated the potent antiproliferative effects of this class of compounds. ontosight.aitandfonline.com
In one extensive study, a series of sixteen 2,4-diaryl-pyrimido[1,2-a]benzimidazoles (compounds 5a-p) were evaluated for their in vitro anti-tumor effects across 58 human cancer cell lines. imtm.cz One derivative, compound 5h, demonstrated particularly effective anti-tumor activity at low micromolar concentrations, with GI50 (50% growth inhibition) values ranging from 0.35 to 9.43 μM. imtm.cznih.gov This compound showed superior, sub-micromolar activity against leukemia cell lines. imtm.cznih.gov Further testing of a subset of these derivatives (5e-l) against a panel of human acute leukemia cell lines (HL60, MOLM-13, MV4-11, CCRF-CEM, and THP-1) confirmed this potency, with several compounds achieving single-digit micromolar GI50 values. imtm.cznih.gov
Another study on amido-substituted pyrido[1,2-a]benzimidazoles, a related class, identified a compound (25) with selective antiproliferative effects in the single-digit micromolar range against MCF-7 breast cancer cells (IC50 = 6 μM) and HeLa cervical cancer cells (IC50 = 8 μM). bohrium.com
The following table summarizes the growth inhibition data for selected pyrimido[1,2-a]benzimidazole derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | Activity (GI50/IC50 µM) | Source |
|---|---|---|---|---|
| 5h | Leukemia Panel | Leukemia | 0.35 - 1.04 | imtm.cznih.gov |
| 5h | General Panel (58 lines) | Various | 0.35 - 9.43 | imtm.cznih.gov |
| 5e | Leukemia Panel | Leukemia | Single-digit µM | imtm.cznih.gov |
| 5f | Leukemia Panel | Leukemia | Single-digit µM | imtm.cznih.gov |
| 5g | Leukemia Panel | Leukemia | Single-digit µM | imtm.cznih.gov |
| Compound 25 | MCF-7 | Breast | 6 | bohrium.com |
| Compound 25 | HeLa | Cervical | 8 | bohrium.com |
Cell Cycle Modulation and Apoptosis Induction Studies
Investigations into the mechanism of action of anticancer pyrimido[1,2-a]benzimidazoles have revealed their ability to modulate the cell cycle and induce programmed cell death (apoptosis). imtm.cznih.gov The activity of these compounds is often linked to the inhibition of specific protein kinases that are crucial for cancer cell survival and proliferation. imtm.cznih.gov
Detailed mechanistic studies on the potent anti-leukemia compounds 5e and 5h identified the non-receptor bone marrow tyrosine kinase on chromosome X (BMX) as a significant molecular target. imtm.cznih.gov BMX kinase is known to control various cellular functions, including cell growth, differentiation, and apoptosis. imtm.cz Inhibition of BMX by these pyrimido[1,2-a]benzimidazole derivatives was shown to trigger downstream effects leading to cell death. imtm.cznih.gov
Kinase Inhibition Profiling
The pyrimido[1,2-a]benzimidazole scaffold has been identified as a promising framework for the development of protein kinase inhibitors. nih.gov Kinases are crucial regulators of cellular processes, and their inhibition is a key strategy in cancer therapy. nih.gov
Research into 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives led to the identification of their potential as targeted anticancer agents. nih.gov An initial screening of these compounds against leukemia-associated kinases such as FLT3-ITD, ABL, CDK2, and GSK3 showed non-significant activity. However, a broader profiling against a panel of 338 human kinases revealed that specific derivatives, namely compounds 5e and 5h, acted as significant inhibitors of BMX kinase, a non-receptor tyrosine kinase involved in intracellular signaling pathways. nih.gov This discovery points to the potential of the pyrimido[1,2-a]benzimidazole core in designing selective kinase inhibitors for cancer treatment. nih.gov
Reactive Oxygen Species (ROS) Mediated Mechanisms
The role of benzimidazole-containing compounds in mediating cellular effects through Reactive Oxygen Species (ROS) has been a subject of investigation. ROS are chemically reactive species containing oxygen that, at high levels, can cause significant damage to cell structures, a mechanism often exploited in cancer therapy.
In a study on 2-(5-phenylindol-3-yl)benzimidazole derivatives, researchers found a correlation between the compounds' antitumor activity and their ability to induce ROS production in MDA-MB-231 triple-negative breast cancer cells. nih.gov The study showed that these compounds localize in the lysosomes and trigger an increase in ROS levels, which subsequently leads to mitochondrial damage and apoptosis. The lethality of the compounds against the cancer cells was found to be closely related to the elevation in ROS levels, highlighting a ROS-mediated mechanism of action. nih.gov
Antiparasitic Activity Evaluations
The pyrimido[1,2-a]benzimidazole scaffold has demonstrated significant potential as a source of novel antiparasitic agents, with various derivatives showing activity against Leishmania, Toxoplasma, and Plasmodium species. mdpi.comnih.gov
Antileishmanial Activity
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. nih.gov A series of fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles has been synthesized and evaluated for antileishmanial activity. mdpi.comnih.gov
One derivative, 4-amino-3-cyano-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole (compound 2a), was identified as a highly potent agent against Leishmania major. mdpi.comresearchgate.net It exhibited excellent activity against both the promastigote (extracellular) and amastigote (intracellular) stages of the parasite, with EC50 values in the nanomolar range. mdpi.comnih.gov Notably, compound 2a showed higher activity against L. major amastigotes than the standard drug amphotericin B. mdpi.com The compound also demonstrated considerable selectivity, being significantly more toxic to the parasite than to mammalian Vero cells. mdpi.com
Table 1: Antileishmanial Activity of Pyrimido[1,2-a]benzimidazole Derivatives
| Compound | Target | EC50 / IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 2a | L. major promastigotes | 0.45 | 11.1 |
| 2a | L. major amastigotes | 0.23 | 21.6 |
| Amphotericin B | L. major promastigotes | 0.29 | >17.1 |
| Amphotericin B | L. major amastigotes | 0.28 | >17.7 |
Data sourced from Khan, T.A., et al. (2023). mdpi.com
Antitoxoplasma Activity
Toxoplasmosis, caused by the parasite Toxoplasma gondii, is another widespread parasitic disease. mdpi.com The same series of fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles was tested for activity against T. gondii tachyzoites. mdpi.com
Within this series, the compound 4-amino-2-(3,5-difluorophenyl)pyrimido[1,2-a]benzimidazole-3-carbonitrile (compound 3b) displayed the highest activity and selectivity against T. gondii. mdpi.comresearchgate.net While less active against L. major, compound 3b had a notable effect on T. gondii with an IC50 of 2.8 µM and a selectivity index of 8.12 when compared to Vero cells. mdpi.com This finding highlights how structural modifications to the pyrimido[1,2-a]benzimidazole scaffold can tune the antiparasitic specificity.
Table 2: Antitoxoplasma Activity of Pyrimido[1,2-a]benzimidazole Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (SI) vs. Vero Cells |
|---|---|---|---|
| 3b | T. gondii | 2.8 | 8.12 |
| 2a | T. gondii | 4.59 | Not Selective |
| Atovaquone | T. gondii | 0.001 | >25,000 |
Data sourced from Khan, T.A., et al. (2023). mdpi.com
Antiplasmodial Activity and Mechanism of Action
Malaria remains a major global health issue, and the search for new antiplasmodial compounds is critical due to widespread drug resistance. nih.gov The tricyclic pyrimido[1,2-a]benzimidazole framework is considered a promising alternative for malaria treatment. nih.gov
Studies on a series of pyrimidino[1,2-a]benzimidazole derivatives showed good potency against the chloroquine-sensitive (NF54) strain of Plasmodium falciparum, with IC50 values ranging from 0.17 to 5.95 µM. researchgate.net One lead derivative (I1) demonstrated an IC50 of 0.14 µM, showing better activity and selectivity than the parent compound. researchgate.net Research on related benzimidazole derivatives suggests a potential mechanism of action that does not involve the inhibition of hemozoin biocrystallization, which is the target of chloroquine. nih.govresearchgate.net This suggests a novel mechanism that could be effective against chloroquine-resistant parasite strains. nih.govresearchgate.net
Anti-inflammatory Mechanism Exploration
The benzimidazole core is a component of many compounds with diverse biological activities, including anti-inflammatory effects. nih.gov The fusion of a pyrimidine (B1678525) ring to this core, creating the pyrimido[1,2-a]benzimidazole scaffold, has been explored for its potential to modulate inflammatory pathways.
One study evaluated a fused pyrimido[1,2-a]benzimidazole derivative containing a phenylsulfonyl moiety for its anti-inflammatory activity. mdpi.com The results indicated that while the compound did possess anti-inflammatory properties, its activity was less potent than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. mdpi.com Research into other benzimidazole derivatives suggests that their anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key targets for NSAIDs. nih.gov Further investigation is needed to fully elucidate the specific anti-inflammatory mechanisms of the this compound structure and its analogs.
Enzyme Inhibition Pathways (e.g., Cyclooxygenase, Lipoxygenase)
No studies were found that investigated the inhibitory activity of this compound against cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. Research on other benzimidazole-containing hybrids has shown dual inhibition of COX and 15-LOX, but these findings are not specific to the requested compound.
Receptor Modulation (e.g., Transient Receptor Potential Vanilloid-1, Cannabinoid, Bradykinin)
There is no available data on the modulatory effects of this compound on the Transient Receptor Potential Vanilloid-1 (TRPV1), cannabinoid (CB1/CB2), or bradykinin (B550075) receptors. The literature describes other distinct benzimidazole derivatives as TRPV1 antagonists, but provides no information on the specific compound .
Antioxidant and Antiradical Activity Profiling
Lipid Peroxidation Inhibition
No research could be located that specifically details the inhibition of lipid peroxidation by this compound.
Radical Scavenging Assays
There are no published results from radical scavenging assays, such as DPPH or ABTS, for this compound.
Investigation of Other Biological Targets and Modulations
Alpha-Glucosidase Inhibition
Alpha-glucosidase inhibitors are a class of therapeutic agents that help manage type 2 diabetes by delaying carbohydrate digestion and reducing post-meal blood glucose levels. nih.govmdpi.com The inhibition of enzymes like α-glucosidase is a key strategy in controlling postprandial hyperglycemia. nih.gov Research has shown that various heterocyclic compounds, including benzimidazole derivatives, possess significant α-glucosidase inhibitory activity. nih.govresearchgate.netresearchgate.net
Studies on related benzimidazole and pyrimidine structures have demonstrated their potential in this area. For instance, a series of novel 2-substituted benzimidazole and pyrimidine derivatives were synthesized and evaluated for their inhibitory effects on yeast and rat intestinal α-glucosidases. nih.gov The findings revealed that derivatives incorporating aromatic amino acid moieties displayed significant inhibitory action. Specifically, certain benzimidazole derivatives showed potent inhibition against both yeast and intestinal α-glucosidases. nih.gov Similarly, pyrimidine derivatives from the same study also exhibited strong inhibitory effects. nih.gov The aromaticity of the amino acid portion of the molecule appears to play a crucial role in enhancing the inhibitory properties of these compounds. nih.gov
While direct studies on "this compound" for alpha-glucosidase inhibition are not extensively detailed in the provided context, the demonstrated activity of the core benzimidazole and pyrimidine scaffolds suggests that pyrimido[1,2-a]benzimidazole derivatives are a promising area for further investigation in the development of new anti-diabetic agents.
Table 1: α-Glucosidase Inhibitory Activity of Related Benzimidazole and Pyrimidine Derivatives
| Compound ID | Enzyme Source | IC₅₀ (µM) |
|---|---|---|
| Benzimidazole Derivative 4c | Yeast α-glucosidase | - |
| Benzimidazole Derivative 4c | Rat Intestinal α-glucosidase | - |
| Benzimidazole Derivative 4d | Yeast α-glucosidase | 9.1 |
| Benzimidazole Derivative 4d | Rat Intestinal α-glucosidase | 36.7 |
| Pyrimidine Derivative 5c | Yeast α-glucosidase | - |
| Pyrimidine Derivative 5c | Rat Intestinal α-glucosidase | - |
| Pyrimidine Derivative 5d | Yeast α-glucosidase | 8.3 |
| Pyrimidine Derivative 5d | Rat Intestinal α-glucosidase | 21.8 |
| Acarbose (Standard) | - | - |
Data sourced from a study on benzimidazole and pyrimidine derivatives with aromatic amino acid moieties. nih.gov
Corticotropin Releasing Factor-1 (CRF-1) Receptor Antagonism
The Corticotropin-Releasing Factor (CRF) system, particularly the CRF-1 receptor, is a key mediator of the body's response to stress and has been identified as a potent drug target for stress-related disorders like anxiety and depression. nih.govsemanticscholar.orgnih.gov Consequently, the development of CRF-1 receptor antagonists is an active area of pharmaceutical research. researchgate.net
A novel class of CRF-1 receptor antagonists based on the 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole scaffold has been designed and synthesized. nih.govresearchgate.net These tricyclic derivatives have shown promising CRF-1 receptor binding activity. nih.gov Initial lead compound optimization led to the identification of derivatives with potent in vitro binding activity. nih.govresearchgate.net
For example, the derivative 2e was identified as a lead compound with a strong in vitro CRF-1 receptor binding activity (IC₅₀ = 7.1 nM). nih.govresearchgate.net Further optimization to improve pharmacokinetic profiles resulted in compound 42c-R , which, despite having a slightly lower binding activity (IC₅₀ = 58 nM), demonstrated good oral bioavailability in rats. nih.govresearchgate.net This compound successfully binds to CRF-1 receptors in the brain and has shown efficacy in animal models of stress. nih.govresearchgate.net Computational studies, including QSAR and molecular docking, have further explored the interaction between these pyrimido[1,2-a]benzimidazole derivatives and the CRF-1 receptor, identifying key binding residues and providing insights for the design of more potent antagonists. nih.govnih.gov
Table 2: CRF-1 Receptor Binding Activity of 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole Derivatives
| Compound ID | Description | In Vitro CRF-1 Receptor Binding IC₅₀ (nM) |
|---|---|---|
| 2e | Lead Compound | 7.1 |
| 42c-R | Optimized for Pharmacokinetics | 58 |
Data from a study on the discovery of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazoles as CRF-1 receptor antagonists. nih.govresearchgate.net
Potential for Diagnostic Tracers (e.g., for Alzheimer's Disease)
The in vivo imaging of neuropathological hallmarks is crucial for the diagnosis and understanding of neurodegenerative diseases like Alzheimer's disease (AD). nih.gov One of the key pathologies in AD is the aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs). nih.gov Positron Emission Tomography (PET) is a powerful imaging technique that, with the use of specific radiotracers, can visualize these protein aggregates in the living brain. researchgate.net
There is significant interest in developing PET radioligands that can selectively bind to tau aggregates. nih.gov The ideal tracer must be able to cross the blood-brain barrier, exhibit high affinity and selectivity for tau over other protein aggregates like amyloid-β plaques, and have favorable pharmacokinetic properties. nih.gov
Research has shown that benzimidazole derivatives and related heterocyclic structures are promising scaffolds for developing such tau-specific imaging agents. nih.gov For instance, researchers have designed and synthesized ¹⁸F-labeled benzimidazopyridine (BIP) derivatives for PET imaging of tau pathology. nih.gov These compounds were found to bind selectively to tau aggregates over amyloid-β aggregates in post-mortem AD brain tissue. nih.gov One derivative, [¹⁸F]IBIPF1 , demonstrated high selectivity for tau (Tau/Aβ ratio = 34.8), good brain uptake, and subsequent rapid washout, which are desirable properties for a PET tracer. nih.gov
While the specific use of this compound as a diagnostic tracer is not explicitly detailed, the success of the broader benzimidazole and benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine families in this application highlights the potential of the pyrimido[1,2-a]benzimidazole core structure for the development of novel PET radioligands for imaging tau pathology in Alzheimer's disease. nih.govnih.gov
Table 3: Properties of a Benzimidazopyridine-based Tau PET Tracer
| Tracer | Key Properties |
|---|---|
| [¹⁸F]IBIPF1 | High tau-selectivity (Tau/Aβ ratio = 34.8) |
| High initial brain uptake (6.22% ID/g at 2 min) | |
| Rapid washout from the brain (2.77% ID/g at 30 min) | |
| Stable against metabolism in the mouse brain |
Data from a study on ¹⁸F-labeled benzimidazopyridine derivatives for PET imaging of tau pathology. nih.gov
Conclusion
2-Chloropyrimido[1,2-a]benzimidazole represents a fascinating heterocyclic compound with significant potential in both synthetic and medicinal chemistry. While specific data on the parent compound is limited, the established synthetic routes to its derivatives and the diverse biological activities of the broader pyrimido[1,2-a]benzimidazole (B3050247) class underscore the importance of this scaffold. The presence of the reactive chloro group at the 2-position provides a valuable handle for the synthesis of a wide array of new derivatives through various chemical transformations, particularly cross-coupling reactions. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogues is warranted to fully explore its potential as a building block for the development of novel therapeutic agents.
Emerging Research Directions and Future Perspectives
Development of Novel 2-Chloropyrimido[1,2-a]benzimidazole Derivatives
The core structure of this compound serves as a versatile starting point for the synthesis of a wide range of new chemical entities. A primary focus of ongoing research is the creation of derivatives with enhanced biological efficacy and target specificity.
One notable advancement is the synthesis of alkyl this compound-3-carboxylates. Researchers have developed an efficient, catalyst-free method for preparing these derivatives by utilizing squaric acid dichloride. fao.orgresearchgate.net This reaction proceeds effectively in the presence of various alcohols at room temperature, yielding the corresponding alkyl carboxylate derivatives. fao.org The yield of these products appears to be influenced by the steric hindrance of the alcohol used, a factor that can be tuned to optimize the synthesis. researchgate.net
Beyond this specific series, broader synthetic strategies are being employed to diversify the derivatives. These include one-pot, three-component condensation reactions, which are atom-economic and efficient methods for generating molecular complexity. uomustansiriyah.edu.iqrdd.edu.iqresearchgate.net For instance, reacting 2-aminobenzimidazole (B67599) with various aldehydes and active methylene (B1212753) compounds can produce a library of diverse pyrimido[1,2-a]benzimidazole (B3050247) structures. uomustansiriyah.edu.iqrdd.edu.iq These multicomponent reactions, sometimes facilitated by ionic liquids or reusable catalysts, represent a green chemistry approach to building novel compound libraries. nih.govrsc.org
Future work in this area will likely involve expanding the range of substituents at various positions on the pyrimido[1,2-a]benzimidazole core to explore new chemical space and modulate physicochemical properties like solubility and lipophilicity, which are critical for pharmacological activity. ontosight.ai
Table 1: Selected Synthetic Strategies for Pyrimido[1,2-a]benzimidazole Derivatives This table is interactive and can be sorted by clicking on the headers.
| Synthetic Strategy | Key Reagents | Conditions | Derivative Type | Reference |
|---|---|---|---|---|
| Reaction with Squaric Acid Dichloride | 2-Aminobenzimidazole, Squaric acid dichloride, Alcohol | Room temperature, Catalyst-free | Alkyl this compound-3-carboxylates | fao.orgresearchgate.net |
| Three-Component Condensation | 2-Aminobenzimidazole, Aldehyde, Malononitrile (B47326) | Varies (e.g., H₂O, 80°C) | 4-Amino-2-aryl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitriles | uomustansiriyah.edu.iqrdd.edu.iqmdpi.com |
| Reaction with β-bromo-α,β-unsaturated aldehydes | 2-Aminobenzimidazole, β-bromo-α,β-unsaturated aldehydes | Microwave irradiation, DMF, Et₃N, MgSO₄ | Substituted pyrimido[1,2-a]benzimidazoles | nih.gov |
Elucidation of Structure-Activity-Mechanism Relationships
A critical aspect of developing therapeutic agents is understanding the relationship between a molecule's structure, its biological activity, and its mechanism of action. For derivatives of this compound, research is beginning to unravel these complex relationships.
Structure-activity relationship (SAR) studies on the broader benzimidazole (B57391) class have shown that substitutions at the N1, C2, C5, and C6 positions significantly impact biological activity. nih.govresearchgate.net For pyrimido[1,2-a]benzimidazole derivatives specifically, SAR investigations have revealed key insights. In a study of antiparasitic agents, slight modifications to the lead compound, such as oxidation of the dihydropyrimido ring or alteration of the 4-amino group, led to a distinct reduction in activity. mdpi.com This suggests that these specific structural features are crucial for interaction with the biological target. Furthermore, the substitution pattern of fluorine atoms on a phenyl ring at the 2-position was found to be critical for antiparasitic potency. mdpi.com
In the context of oncology, a series of 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives demonstrated potent anti-leukemia activity. imtm.cznih.gov Subsequent investigation into the mechanism of action for promising compounds from this series (specifically derivatives 5e and 5h) identified the Bone marrow kinase in the X-linked (BMX) kinase as a significant molecular target. imtm.cznih.gov This discovery is pivotal, as it moves beyond phenotypic screening (observing cell death) to a specific mechanistic understanding, which can guide the rational design of more potent and selective inhibitors. The compounds were found to be largely inactive against other kinases like FLT3-ITD, ABL, CDK2, and GSK3, highlighting a degree of selectivity. nih.gov
Future research will focus on expanding these SAR studies by synthesizing and testing a wider array of analogs to build more comprehensive models. This will help in predicting the activity of new designs and in optimizing compounds for specific biological targets.
Table 2: Structure-Activity Relationship (SAR) Insights for Pyrimido[1,2-a]benzimidazole Derivatives This table is interactive and can be sorted by clicking on the headers.
| Compound Series | Biological Activity | Key SAR Finding | Potential Mechanism/Target | Reference |
|---|---|---|---|---|
| Fluorophenyl-pyrimido[1,2-a]benzimidazoles | Antiparasitic (Anti-Leishmania) | 3-fluorophenyl and 3,5-difluorophenyl substitutions are preferred for activity. The 4-amino group and the 1,2-dihydro state are critical. | Not yet elucidated. | mdpi.com |
| 2,4-Diaryl-pyrimido[1,2-a]benzimidazoles | Anticancer (Anti-leukemia) | Specific aryl substitutions at the 2 and 4 positions lead to potent activity in human leukemia cell lines. | Inhibition of BMX kinase. | imtm.cznih.gov |
Integration of Advanced Synthetic and Computational Methodologies
The advancement of research into this compound and its analogs is increasingly reliant on the integration of modern synthetic and computational techniques. These methodologies accelerate the discovery and optimization process.
Advanced synthetic methods are being employed to improve the efficiency, yield, and environmental footprint of chemical synthesis. nih.gov Techniques such as microwave-assisted synthesis have been shown to be optimal for certain reactions, such as the formation of pyrimido[1,2-a]benzimidazoles from β-bromo-α,β-unsaturated aldehydes, by reducing reaction times and improving yields. nih.gov The development of catalyst-free reactions, as seen in the synthesis of alkyl this compound-3-carboxylates, represents another significant step towards more sustainable and cost-effective chemical production. fao.org
In parallel, computational chemistry is playing a vital role. Density Functional Theory (DFT) calculations have been used to propose and validate plausible reaction mechanisms for the synthesis of these compounds, providing insights that are difficult to obtain through experimentation alone. fao.orgresearchgate.net Computational tools are also used to study the properties of the molecules themselves. For instance, analysis of the molecular electrostatic potential (MEP) can help identify regions of a molecule that are likely to be involved in non-covalent interactions with biological targets. nih.gov Furthermore, molecular docking studies are employed to predict how these compounds might bind to specific proteins, helping to identify potential targets and explain observed biological activities. nih.govmdpi.com
The future of this field lies in a synergistic approach, where computational models predict promising new derivatives and synthetic pathways, which are then efficiently realized and validated in the laboratory. This iterative cycle of design, synthesis, and testing is expected to significantly accelerate the development of new agents based on the this compound scaffold.
Identification of Undiscovered Biological Applications
While significant progress has been made in evaluating the anticancer and antiparasitic potential of pyrimido[1,2-a]benzimidazoles, the full spectrum of their biological activities remains largely unexplored. mdpi.comimtm.cz The broader benzimidazole and pyrimido[1,2-a]benzimidazole families are known to possess a wide array of pharmacological properties, suggesting that 2-chloro derivatives could have untapped therapeutic potential. nih.govontosight.ai
The benzimidazole core is a well-established pharmacophore found in drugs with anti-inflammatory, antimicrobial, antiviral, and anti-tuberculosis activities. nih.govresearchgate.netarabjchem.org Future research should involve screening this compound and its novel derivatives against a diverse panel of biological targets associated with these diseases. For example, given the emergence of drug-resistant microbial strains, the development of new antibacterial or antifungal agents is a global health priority. nih.gov The structural similarity of the pyrimido[1,2-a]benzimidazole core to nucleic acid bases also suggests potential applications as antiviral agents, possibly by interfering with viral replication enzymes. nih.gov
Beyond pharmacology, some annulated benzimidazoles with conjugated planar structures have been noted for their photophysical properties. nih.gov This opens up an entirely different avenue of research into their potential use in optoelectronics, for example, as components of phosphors or as fluorescent dyes for materials science or biological imaging applications. nih.gov Exploring these non-medical applications could lead to the development of novel high-value materials. The identification of these undiscovered applications will require broad-based screening efforts and interdisciplinary collaborations between chemists, biologists, and materials scientists.
Q & A
Q. What are the primary synthetic routes for 2-chloropyrimido[1,2-a]benzimidazole, and how do reaction conditions influence yield?
Answer: The compound is synthesized via condensation reactions involving 2-aminobenzimidazole and diverse substrates. Key methods include:
- Microwave-assisted synthesis : Using aryl aldehydes and ketones with guanidine hydrochloride (GuHCl) as a green catalyst, achieving yields >80% under solvent-free conditions .
- LED-mediated catalysis : A spiky magnetic nanocatalyst under white LED light enables room-temperature synthesis with recyclability and yields >70% .
- Copper-catalyzed reactions : Alkynecarboxylic acids react with 2-aminobenzimidazole and aldehydes in the presence of CuI/K₂CO₃, yielding disubstituted derivatives .
Optimization : Reaction time, catalyst loading, and solvent choice (e.g., DMSO vs. THF) critically affect yields. For example, DMSO improves oxidative coupling efficiency in tandem reactions .
Q. How is the structure of this compound characterized, and what analytical techniques are essential?
Answer: Structural validation relies on:
- Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and aromaticity; IR for functional group identification (e.g., C-Cl stretching at ~550 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolves regioselectivity in halogenation reactions, as seen in 8-Hal vs. 6-Hal isomer differentiation .
- Chromatography : HPLC/GC ensures purity (>98.5%) and monitors reaction progress .
Q. What structural features of this compound derivatives correlate with biological activity?
Answer: Key structure-activity relationships (SARs) include:
- Chlorine position : The 2-chloro substituent enhances electrophilic reactivity, critical for binding to biological targets like nematode proteins .
- Fluorinated analogs : 2-Fluoro or 2-bromo derivatives show improved anthelmintic activity against Syphacia obvelata (EC₅₀ < 10 µM) .
- Extended conjugation : Fluorescent derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit enhanced optical properties for sensor applications .
Methodology : SAR studies use artificial neural networks (ANNs) to model intraocular pressure-lowering activity vs. hypotensive effects .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation reactions of this compound be resolved?
Answer: Regioselectivity is governed by:
- Electrophilic aromatic substitution (SEAr) : Quantum chemistry calculations (DFT) reveal orbital control, where electrophiles preferentially attack the 8th position due to higher electron density .
- Acid-mediated conditions : Halogenation in H₂SO₄ with N-bromosuccinimide (NBS) yields 8-Br-9-Cl isomers (>75% selectivity) .
- Catalyst tuning : Copper(I) iodide shifts selectivity toward 6-Hal derivatives in alkyne-based syntheses .
Q. What strategies address contradictions in catalytic efficiency across synthetic methods?
Answer: Contradictions arise from varying catalytic systems:
- Organocatalysts vs. metal catalysts : GuHCl (organocatalyst) offers eco-friendly, metal-free synthesis but requires higher temperatures vs. CuI, which accelerates reactions but introduces metal contamination .
- Reaction scalability : CC-2 (a dichlorourea catalyst) enables gram-scale synthesis with >90% recovery, whereas nanocatalysts require magnetic separation .
Resolution : Comparative kinetic studies and life-cycle assessments (LCAs) are recommended to evaluate trade-offs between efficiency and sustainability .
Q. How can computational methods optimize the design of this compound derivatives?
Answer: Computational approaches include:
- DFT calculations : Predict regioselectivity in halogenation and frontier molecular orbitals (FMOs) for sensor applications .
- Molecular docking : Simulate binding to biological targets (e.g., nematode tubulin) to prioritize derivatives for synthesis .
- ANN modeling : Correlate substituent electronic parameters (Hammett constants) with pharmacological activity .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
Answer: Scalability hurdles include:
- Catalyst recovery : Magnetic nanocatalysts enable >5 reuse cycles without significant yield loss .
- Solvent selection : Switching from THF to DMSO improves mass transfer in large batches .
- Byproduct management : Insoluble byproducts (e.g., 1,3-bis(trichlorophenyl)urea) are removed via filtration, simplifying purification .
Q. How do solvent and base choices influence tandem reaction outcomes for dihydropyridino[1,2-a]benzimidazoles?
Answer:
- Solvent effects : DMSO enhances oxidative coupling efficiency (83% yield) vs. THF (36%) due to polar aprotic stabilization of intermediates .
- Base optimization : 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) outperforms t-BuOK in deprotonation steps, reducing side reactions .
Key data : See Table 1 in for solvent/base screening results.
Q. What novel applications exist for this compound derivatives beyond pharmacology?
Answer: Emerging applications include:
- CO₂ sensing : Pyrimido[1,2-a]benzimidazole-based probes (e.g., P1H) detect CO₂ in liquid media via fluorescence quenching .
- Optoelectronic materials : Derivatives with extended π-systems exhibit tunable emission for OLEDs .
- Catalysis : Fluorinated analogs act as ligands in cross-coupling reactions .
Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled?
Answer:
- Metabolic stability : Phase I metabolites (e.g., hydroxylated derivatives) may reduce efficacy in vivo. LC-MS/MS tracks metabolic pathways .
- Formulation optimization : Nanoencapsulation improves bioavailability, as seen in anthelmintic studies .
- Dose-response modeling : Hill equation analysis adjusts for differences in potency between assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
